molecular formula C8H10BrClN2O2S2 B1500130 3-Bromo-5-((2-chlorocyclohexyl)sulfonyl)-1,2,4-thiadiazole

3-Bromo-5-((2-chlorocyclohexyl)sulfonyl)-1,2,4-thiadiazole

Cat. No.: B1500130
M. Wt: 345.7 g/mol
InChI Key: PBXPVILTDIJDCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-((2-chlorocyclohexyl)sulfonyl)-1,2,4-thiadiazole is a complex organic compound with the molecular formula C8H10BrClN2O2S2. This compound is known for its unique chemical structure, which includes a bromine atom, a chlorocyclohexyl group, and a sulfonyl group attached to a thiadiazole ring. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-((2-chlorocyclohexyl)sulfonyl)-1,2,4-thiadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 2-chlorocyclohexylamine with sulfuryl chloride to form 2-chlorocyclohexylsulfonyl chloride. This intermediate is then reacted with 3-bromo-1,2,4-thiadiazole under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-((2-chlorocyclohexyl)sulfonyl)-1,2,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

3-Bromo-5-((2-chlorocyclohexyl)sulfonyl)-1,2,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-((2-chlorocyclohexyl)sulfonyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1,2,4-thiadiazole
  • 5-(2-Chlorocyclohexylsulfonyl)-1,2,4-thiadiazole
  • 3-Bromo-5-(2-chlorophenyl)-1,2,4-thiadiazole

Uniqueness

3-Bromo-5-((2-chlorocyclohexyl)sulfonyl)-1,2,4-thiadiazole is unique due to the presence of both a bromine atom and a chlorocyclohexylsulfonyl group. This combination imparts distinctive chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C8H10BrClN2O2S2

Molecular Weight

345.7 g/mol

IUPAC Name

3-bromo-5-(2-chlorocyclohexyl)sulfonyl-1,2,4-thiadiazole

InChI

InChI=1S/C8H10BrClN2O2S2/c9-7-11-8(15-12-7)16(13,14)6-4-2-1-3-5(6)10/h5-6H,1-4H2

InChI Key

PBXPVILTDIJDCR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)S(=O)(=O)C2=NC(=NS2)Br)Cl

Origin of Product

United States

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